molecular formula C9H7BrN2OS B1486770 6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol CAS No. 2091698-60-9

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol

Cat. No.: B1486770
CAS No.: 2091698-60-9
M. Wt: 271.14 g/mol
InChI Key: VLZVVUJTELPWNX-UHFFFAOYSA-N
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Description

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a bromothiophene moiety and a hydroxyl group

Mechanism of Action

    Target of Action

    The compound contains a thiophene ring, which is a common structure in many biologically active compounds . .

    Biochemical Pathways

    Thiophene derivatives are known to participate in various biochemical pathways due to their diverse biological activities . Pyrimidines also play crucial roles in numerous biochemical processes as they are part of the nucleotide base in DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Ketone derivatives of the original compound.

    Reduction: Methylene derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol is unique due to the presence of both a bromothiophene moiety and a hydroxyl group on the pyrimidine ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c1-5-11-6(4-9(13)12-5)7-2-3-8(10)14-7/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZVVUJTELPWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol

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